An In-depth Technical Guide to 3-Fluoropicolinimidamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-Fluoropicolinimidamide: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-Fluoropicolinimidamide, a fluorinated pyridine derivative with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis, spectroscopic analysis, and pharmacological screening, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry.
Molecular Architecture and Physicochemical Profile
3-Fluoropicolinimidamide, systematically named 3-fluoropyridine-2-carboximidamide, is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 3-position and an imidamide (amidine) group at the 2-position. The presence of the highly electronegative fluorine atom and the basic amidine functionality imparts unique electronic and steric properties to the molecule, influencing its reactivity, binding affinity to biological targets, and pharmacokinetic profile.
The compound is commonly handled as its hydrochloride salt to enhance stability and solubility.
Table 1: Physicochemical Properties of 3-Fluoropicolinimidamide Hydrochloride
| Property | Value | Source |
| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride | PubChem[1] |
| CAS Number | 246872-67-3 | PubChem[1] |
| Molecular Formula | C₆H₇ClFN₃ | PubChem[1] |
| Molecular Weight | 175.59 g/mol | PubChem[1] |
| Melting Point | 179 – 186 °C (for the related (R)-(−)-3-Fluoropyrrolidine hydrochloride) | Ossila[2], Sigma-Aldrich[3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4][5] | Inferred from related structures |
| pKa | The amidine group is basic and is expected to have a pKa in the range of 9-11. | Inferred from chemical principles |
Strategic Synthesis Pathway
The synthesis of 3-Fluoropicolinimidamide can be strategically designed from commercially available precursors. A plausible and efficient synthetic route involves the preparation of the key intermediate, 3-fluoropicolinonitrile, followed by its conversion to the target imidamide.
Synthesis of the Precursor: 3-Fluoropyridine
A robust method for the preparation of 3-fluoropyridine is the Balz-Schiemann reaction, which involves the diazotization of 3-aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. An alternative high-yield industrial method has also been patented.[6][7]
Figure 1: Synthetic scheme for the preparation of 3-fluoropyridine.
Proposed Synthesis of 3-Fluoropicolinimidamide
A common and effective method for the synthesis of amidines is the Pinner reaction, which proceeds through an imidate intermediate from a nitrile.
Experimental Protocol (Proposed):
-
Step 1: Synthesis of 3-Fluoropicolinonitrile. This step would likely involve a nucleophilic aromatic substitution reaction on a suitable 3-fluoropyridine derivative or a Sandmeyer-type reaction from a 2-amino-3-fluoropyridine precursor.
-
Step 2: Formation of the Imidate Hydrochloride. 3-Fluoropicolinonitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting imidate hydrochloride salt typically precipitates and can be collected by filtration.
-
Step 3: Ammonolysis to 3-Fluoropicolinimidamide. The isolated imidate hydrochloride is suspended in a solution of ammonia in an alcohol (e.g., ethanolic ammonia) and stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3-Fluoropicolinimidamide.
Figure 2: Proposed synthetic workflow for 3-Fluoropicolinimidamide.
Spectroscopic Characterization
The structural elucidation of 3-Fluoropicolinimidamide relies on a combination of modern spectroscopic techniques. While specific experimental spectra for the title compound are not widely published, the expected spectral features can be predicted based on the analysis of its constituent functional groups and data from closely related analogs like 3-fluoropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom and the amidine group. The protons of the amidine group may appear as broad signals due to quadrupole broadening and exchange with residual water. For reference, the aromatic protons of 3-fluoropyridine appear in the range of 7.0-8.5 ppm.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the pyridine ring carbons will be influenced by the fluorine substituent.[10][11]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a single resonance for the fluorine atom at the 3-position of the pyridine ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[12][13][14][15][16]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amine and imine groups of the amidine functionality.
-
C=N stretching: A strong absorption band in the region of 1620-1680 cm⁻¹ for the imine double bond.
-
C-F stretching: A strong, sharp band in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.[17][18][19][20][21]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for related amides and aromatic compounds involve cleavage of the amide bond and fragmentation of the pyridine ring.[22][23][24][25][26]
Potential Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5][27][28][29] The pyridine scaffold is also a common feature in many approved drugs. The combination of a fluorinated pyridine ring with a basic amidine group in 3-Fluoropicolinimidamide suggests a high potential for biological activity.
Antimicrobial Activity
Flavonoids and other heterocyclic compounds have shown promising antimicrobial activities.[30][31][32][33] The structural motifs within 3-Fluoropicolinimidamide suggest it could be investigated for its efficacy against a range of bacterial and fungal pathogens. The amidine group may facilitate interactions with microbial cell membranes or enzymes.
Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[34][35][36][37] The 3-fluoropyridine moiety is present in several enzyme inhibitors. It is plausible that 3-Fluoropicolinimidamide could act as an inhibitor for various classes of enzymes, such as kinases, proteases, or oxidoreductases. The N-oxidation of 3-substituted pyridines is a known metabolic pathway and can be influenced by various inhibitors and inducers.[38]
Figure 3: Conceptual diagram of competitive enzyme inhibition by 3-Fluoropicolinimidamide.
Anticancer Potential
Numerous fluorinated heterocyclic compounds have been developed as anticancer agents. Their mechanisms often involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Given the prevalence of pyridine-containing structures in oncology drug discovery, 3-Fluoropicolinimidamide warrants investigation for its potential cytostatic or cytotoxic effects on cancer cell lines.
Conclusion and Future Directions
3-Fluoropicolinimidamide is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by a suite of spectroscopic methods. The presence of the fluoropyridine and amidine moieties suggests a high likelihood of biological activity.
Future research should focus on the following areas:
-
Optimization of Synthesis: Development and validation of a high-yield, scalable synthesis protocol.
-
Comprehensive Characterization: Detailed experimental determination of its physicochemical properties, including solubility and pKa.
-
Spectroscopic Database: Publication of complete and assigned NMR, IR, and MS data.
-
Pharmacological Screening: A broad-based screening of its biological activity against a panel of microbial strains, cancer cell lines, and key enzymes to identify its therapeutic potential and mechanism of action.
This technical guide provides a solid foundation for initiating further research and development of 3-Fluoropicolinimidamide and its derivatives as potential next-generation therapeutics.
References
- Sekizaki, M., et al. Infrared spectroscopic investigation of pyridine-2-carboxamide chelates of bivalent metals—I: Syntheses of the chelates and their infrared spectra in the region 4000-200 cm−1. Semantic Scholar.
- Giesen, D. J., et al. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH.
- Krasavin, M., et al. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes, April 2017.
- 3-Fluoropyridine. PubChem.
- PYRIDINE-2-CARBOXAMIDE(1452-77-3) IR Spectrum. ChemicalBook.
- 3-Fluoropyridine(372-47-4) 1H NMR spectrum. ChemicalBook.
- Uno, T., et al. Infrared Spectra of Sulfonamide Derivatives. I.
- (R)-(-)-3-Fluoropyrrolidine hydrochloride, 97%. Thermo Fisher Scientific.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- 3-Fluoropyridine synthesis. ChemicalBook.
- 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- 3-Fluoropicolinimidamide hydrochloride. PubChem.
- 19Flourine NMR.
- Fluorine NMR.
- A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
- Pyridine(110-86-1)IR1. ChemicalBook.
- 3-Fluoropyridine - Optional[1H NMR] - Spectrum. SpectraBase.
- 3-fluoropyridine preparation method high in yield and content.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Singh, R., et al. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing).
- Mass Spectrometry - Fragmentation P
- Fragment
- Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed.
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
- Fragmentation in Mass Spectrometry. YouTube, 2023.
- Mass Spectrometry: Fragment
- FDA-Approved Fluorinated Heterocyclic Drugs
- (R)-(−)-3-Fluoropyrrolidine hydrochloride. Ossila.
- Antimicrobial activity of flavonoids. PMC - PubMed Central - NIH.
- Antimicrobial Activities and Mode of Flavonoid Actions. MDPI.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Future Antimicrobials: Natural and Functionalized Phenolics. MDPI, 2023.
- (S)-(+)-3-Fluoropyrrolidine hydrochloride. Ossila.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Antimicrobial Activity of Dimeric Flavonoids. MDPI, 2024.
- (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8. Sigma-Aldrich.
- Enzyme Inhibition and It's Types. YouTube, 2020.
- Enzyme Inhibition. Chemistry LibreTexts, 2025.
- Enzyme Inhibition - Types of Inhibition. TeachMePhysiology, 2024.
- The effect of various potential inhibitors, activators and inducers on the N-oxidation of 3-substituted pyridines in vitro. PubMed.
Sources
- 1. 3-Fluoropicolinimidamide hydrochloride | C6H7ClFN3 | CID 22027837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. (R)-(−)-3-フルオロピロリジン塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 6. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 7. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 8. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 14. spectrabase.com [spectrabase.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. biophysics.org [biophysics.org]
- 17. Infrared spectroscopic investigation of pyridine-2-carboxamide chelates of bivalent metals—I: Syntheses of the chelates and their infrared spectra in the region 4000-200 cm−1 | Semantic Scholar [semanticscholar.org]
- 18. PYRIDINE-2-CARBOXAMIDE(1452-77-3) IR Spectrum [chemicalbook.com]
- 19. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 20. Pyridine(110-86-1) IR Spectrum [chemicalbook.com]
- 21. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 24. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. m.youtube.com [m.youtube.com]
- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 27. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. youtube.com [youtube.com]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. teachmephysiology.com [teachmephysiology.com]
- 38. The effect of various potential inhibitors, activators and inducers on the N-oxidation of 3-substituted pyridines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
